molecular formula C17H6ClF5O2 B4105273 1-chloro-2-naphthyl pentafluorobenzoate

1-chloro-2-naphthyl pentafluorobenzoate

Cat. No.: B4105273
M. Wt: 372.7 g/mol
InChI Key: HOQVVNMLLGYEOC-UHFFFAOYSA-N
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Description

1-Chloro-2-naphthyl pentafluorobenzoate is a specialized chemical compound provided for research and development purposes. This molecule is an ester formed from a pentafluorobenzoyl group and 1-chloro-2-naphthol . It has a molecular formula of C₁₇H₆ClF₅O₂ and a molecular weight of 372.673 g/mol . The structure incorporates multiple aromatic rings, specifically a naphthalene ring system and a pentafluorophenyl ring, which contribute to its unique properties. Key physical descriptors include a calculated logP of 5.41, indicating high lipophilicity, and a polar surface area (PSA) of 26.3 Ų . As a fluorinated aromatic ester, its primary research value lies in its potential as a versatile building block in organic synthesis and materials science. The presence of both a pentafluorophenyl group and a chloronaphthalene group makes it a candidate for developing more complex structures through further chemical modification. Polyfluorinated aromatic systems are of significant interest in the development of advanced materials, including coordination polymers and luminescent compounds, as seen in studies involving pentafluorobenzoate ligands . The compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-chloronaphthalen-2-yl) 2,3,4,5,6-pentafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H6ClF5O2/c18-11-8-4-2-1-3-7(8)5-6-9(11)25-17(24)10-12(19)14(21)16(23)15(22)13(10)20/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQVVNMLLGYEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)OC(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H6ClF5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Strategies for 1 Chloro 2 Naphthyl Pentafluorobenzoate

Elaboration of Retrosynthetic Pathways

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. ias.ac.inhilarispublisher.com It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. ias.ac.inlkouniv.ac.in

Disconnection Approaches at the Ester Linkage

The most logical retrosynthetic disconnection for 1-chloro-2-naphthyl pentafluorobenzoate is at the ester C-O bond. This approach simplifies the target molecule into two key precursors: 1-chloro-2-naphthol (B1580519) and a pentafluorobenzoic acid derivative. lkouniv.ac.injournalspress.com This disconnection corresponds to the reverse of a standard esterification reaction. lkouniv.ac.in The choice of this disconnection is guided by the principle of breaking bonds next to a heteroatom, which often leads to stable and readily available synthons or their chemical equivalents. ias.ac.in

The two primary synthons generated from this disconnection are the 1-chloro-2-naphthoxide anion and the pentafluorobenzoyl cation. The corresponding synthetic equivalents are 1-chloro-2-naphthol and an activated form of pentafluorobenzoic acid, such as pentafluorobenzoyl chloride or pentafluorobenzoic anhydride (B1165640). lkouniv.ac.in

Disconnection Synthons Synthetic Equivalents
Ester C-O Bond1-chloro-2-naphthoxide anion1-chloro-2-naphthol
Pentafluorobenzoyl cationPentafluorobenzoic acid, Pentafluorobenzoyl chloride

Considerations for Naphthyl and Pentafluorophenyl Moiety Construction

Naphthyl Moiety: The construction of the 1-chloro-2-naphthol precursor is a critical consideration. A common strategy involves the direct chlorination of 2-naphthol (B1666908). nih.gov The regioselectivity of this reaction is paramount to ensure the formation of the desired 1-chloro isomer. Another approach could involve the synthesis of the naphthalene (B1677914) ring system from simpler precursors, followed by the introduction of the hydroxyl and chloro substituents. However, for practical purposes, functionalization of the pre-existing 2-naphthol core is generally more efficient.

Pentafluorophenyl Moiety: The synthesis of the pentafluorophenyl precursor, pentafluorobenzoic acid, typically starts from a perfluorinated aromatic compound. wikipedia.org A common method involves the carbonation of a pentafluorophenyl organometallic reagent, such as pentafluorophenyllithium or a pentafluorophenyl Grignard reagent, which are themselves generated in situ from compounds like pentafluorobenzene (B134492) or bromopentafluorobenzene (B106962). wikipedia.org An alternative industrial process involves the deep chlorination of benzonitrile (B105546) to pentachlorobenzonitrile, followed by a fluorine exchange reaction and subsequent hydrolysis to yield pentafluorobenzoic acid. google.com

Precursor Synthesis and Optimization

The successful synthesis of this compound is highly dependent on the efficient preparation of its precursors.

Routes to 1-chloro-2-naphthol Derivatives

1-chloro-2-naphthol is a white crystalline solid that serves as a key intermediate. It can be prepared through several synthetic routes, primarily involving the electrophilic chlorination of 2-naphthol.

One common method involves the direct chlorination of 2-naphthol using a suitable chlorinating agent. The choice of solvent and reaction conditions is crucial to control the regioselectivity and minimize the formation of undesired isomers. An organocatalytic approach to the asymmetric chlorinative dearomatization of naphthols has been developed, which can produce chiral naphthalenones with a chlorine-containing stereocenter in high yields and enantioselectivity. nih.gov

Another potential, though less direct, route could involve the synthesis from 1-chloromethyl naphthalene. This would require a series of transformations to convert the chloromethyl group into a hydroxyl group, which may involve nucleophilic substitution followed by oxidation or other functional group interconversions. derpharmachemica.comchemicalbook.com

Starting Material Reagents Product Key Considerations
2-NaphtholChlorinating Agent (e.g., SO2Cl2, NCS)1-chloro-2-naphtholControl of regioselectivity
2-Naphthol(DHQD)2PHAL, DCDMHChiral chlorinated naphthalenoneAsymmetric synthesis nih.gov

Methods for Pentafluorobenzoic Acid and its Activated Derivatives

Pentafluorobenzoic acid is a strong carboxylic acid that is a versatile building block in organofluorine chemistry. wikipedia.org Its synthesis can be achieved through a few key methods.

The most common laboratory-scale synthesis involves the reaction of a pentafluorophenyl organometallic reagent with carbon dioxide. wikipedia.org This is typically achieved by treating pentafluorobenzene or bromopentafluorobenzene with a strong base like n-butyllithium or a Grignard reagent to form the corresponding organometallic species, which is then quenched with solid carbon dioxide (dry ice). wikipedia.org

An alternative route starts from benzonitrile, which undergoes exhaustive chlorination to yield pentachlorobenzonitrile. This intermediate is then subjected to a halogen exchange (Halex) reaction with a fluoride (B91410) source, such as potassium fluoride, to produce pentafluorobenzonitrile. The final step is the hydrolysis of the nitrile group to the carboxylic acid. google.com

To facilitate esterification, pentafluorobenzoic acid is often converted to a more reactive derivative, such as an acid chloride or anhydride. Pentafluorobenzoyl chloride can be prepared by reacting pentafluorobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

Starting Material Reagents Product Key Features
Pentafluorobenzenen-BuLi, then CO2Pentafluorobenzoic acidCommon lab-scale method wikipedia.org
BromopentafluorobenzeneMg, then CO2Pentafluorobenzoic acidGrignard-based synthesis wikipedia.org
BenzonitrileCl2, FeCl3; then KF; then H2SO4/H2OPentafluorobenzoic acidIndustrial process google.com
Pentafluorobenzoic acidSOCl2 or (COCl)2Pentafluorobenzoyl chlorideActivation for esterification

Direct Esterification Methodologies

The final step in the synthesis of this compound is the esterification of 1-chloro-2-naphthol with pentafluorobenzoic acid or its activated derivative. Given that 1-chloro-2-naphthol is a sterically hindered phenol (B47542) to some extent, and pentafluorobenzoic acid is a strong acid, several direct esterification methods can be considered.

Standard Fischer-Speier esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst, might be employed. google.comresearchgate.net However, for more sensitive or sterically hindered substrates, milder and more efficient coupling methods are often preferred.

Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, are highly effective for forming ester bonds under mild conditions. rsc.org This method involves the in situ activation of the carboxylic acid.

Another powerful method is the Yamaguchi esterification, which is particularly useful for the synthesis of sterically hindered esters. rsc.org This procedure involves the formation of a mixed anhydride from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.

The use of pentafluorobenzoyl chloride offers a more direct route. The reaction of the acid chloride with 1-chloro-2-naphthol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), would readily form the desired ester. This method avoids the need for a separate coupling agent.

Method Reagents Key Features
Fischer-Speier EsterificationStrong acid catalyst (e.g., H2SO4), heatSimple, but can be harsh google.comresearchgate.net
Steglich EsterificationDCC, DMAPMild conditions, high yields rsc.org
Yamaguchi Esterification2,4,6-trichlorobenzoyl chloride, DMAPEffective for hindered substrates rsc.org
Acid Chloride MethodPentafluorobenzoyl chloride, base (e.g., pyridine)Direct and efficient

Catalytic Systems in Ester Bond Formation

The esterification of a hindered phenol like 1-chloro-2-naphthol with a sterically demanding and electronically deactivated acid such as pentafluorobenzoic acid presents a significant synthetic challenge. The direct esterification is often inefficient, necessitating the use of catalysts to facilitate the reaction. Both transition metal catalysis and organocatalysis offer viable routes.

Transition Metal Catalysis: Transition-metal-catalyzed C-H functionalization has emerged as a powerful method for constructing C-O bonds, offering an atom-economical alternative to traditional esterification. acs.org For instance, palladium-catalyzed alkoxycarbonylation of aryl C(sp²)–H bonds can be an effective strategy. acs.org Ruthenium catalysts have also been employed in the vinylative dearomatization of naphthols, demonstrating the reactivity of naphthol derivatives under transition metal catalysis. acs.org While direct application to this compound is not explicitly detailed, these examples suggest the potential for developing a tailored transition metal-catalyzed approach.

Organocatalysis: Organocatalysis provides a metal-free alternative for ester synthesis. Chiral organocatalysts, such as those based on secondary amines, have been used to create axially chiral biaryls through aldol (B89426) condensation cascades, highlighting their utility in complex aromatic synthesis. nih.gov In the context of esterification, 4-dimethylaminopyridine (DMAP) is a well-known acyl-transfer catalyst, often used in conjunction with activating agents like carbodiimides. researchgate.net For the synthesis of aryl esters, organocatalytic methods can provide high yields under mild conditions.

Role of Activating Agents and Coupling Reagents

Due to the reduced nucleophilicity of the hydroxyl group in 1-chloro-2-naphthol and the electronic nature of pentafluorobenzoic acid, direct esterification is often sluggish. Therefore, activating the carboxylic acid or using a coupling reagent is essential.

Activating Agents: The carboxylic acid can be converted into a more reactive species, such as an acid chloride or a highly reactive ester intermediate. researchgate.net Pentafluorophenyl esters themselves are considered "active esters" and are used in the synthesis of other esters and amides. tcichemicals.comresearchgate.netsurrey.ac.uk This high reactivity is due to the electron-withdrawing nature of the pentafluorophenyl group, making the carbonyl carbon highly electrophilic. Similarly, 4-nitrophenyl (PNP) esters are also effective activated intermediates for acylation reactions. nih.gov

Coupling Reagents: Coupling reagents facilitate the direct condensation of a carboxylic acid and an alcohol. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are commonly used. researchgate.netresearchgate.netlookchem.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. lookchem.com The addition of a catalyst like DMAP can further enhance the reaction rate. researchgate.net Other modern coupling reagents include phosphonium (B103445) salts like PyBOP and uronium salts like HATU and COMU®, which are known for their high efficiency, especially in peptide synthesis where hindered amino acids are common. iris-biotech.de TCFH (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate) in combination with a base like N-methylimidazole (NMI) is another effective system for synthesizing esters from a range of nucleophiles. organic-chemistry.org

Coupling Reagent ClassExamplesMechanism of Action
CarbodiimidesDCC, EDCIForms a reactive O-acylisourea intermediate.
Phosphonium SaltsPyBOPActivates the carboxylic acid for nucleophilic attack.
Uronium/Aminium SaltsHATU, HBTU, COMU®Forms a highly reactive activated ester.
Chloroformamidinium SaltsTCFHActivates the carboxylic acid, often used with a base.

Solvent Systems and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and purity of this compound.

Solvent Systems: The solvent must be inert to the reactants and reagents and capable of dissolving all components of the reaction mixture. For esterifications involving activating agents and coupling reagents, anhydrous aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), or dioxane are often preferred to prevent hydrolysis of the reactive intermediates. researchgate.netsurrey.ac.ukhmc.edu In some cases, solvent-free conditions can be employed, particularly in enzyme-mediated reactions, which can also be a greener alternative. rsc.orgrsc.org

Reaction Condition Optimization: Key parameters to optimize include temperature, reaction time, and stoichiometry of reactants and reagents.

Temperature: While some esterifications proceed at room temperature, particularly with highly reactive substrates or efficient catalysts, others may require heating to overcome activation barriers. numberanalytics.comnih.gov However, excessively high temperatures can lead to side reactions and degradation of the product. numberanalytics.com

Reaction Time: The reaction time needs to be sufficient for complete conversion, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Stoichiometry: The molar ratio of the reactants (1-chloro-2-naphthol and pentafluorobenzoic acid derivative) and any coupling agents or catalysts should be carefully optimized. In some cases, an excess of one reactant may be used to drive the reaction to completion.

Factorial design experiments can be a systematic approach to optimize multiple reaction parameters simultaneously, leading to significantly improved conversions. rsc.orgrsc.org

ParameterConsiderations for Optimization
Solvent Solubility of reactants, inertness, boiling point, environmental impact.
Temperature Balance between reaction rate and potential for side reactions/degradation.
Time Ensure complete reaction without product degradation.
Stoichiometry Molar ratios of alcohol, acid, coupling agents, and catalysts.

Alternative Synthetic Pathways and Esterification Variants

Beyond the direct coupling of 1-chloro-2-naphthol and pentafluorobenzoic acid, alternative synthetic strategies can be employed for the synthesis of this compound.

Acylation Reactions

A highly effective and common method for synthesizing aromatic esters is the acylation of a phenol with an acid chloride. numberanalytics.comnumberanalytics.com In this case, pentafluorobenzoic acid would first be converted to pentafluorobenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. hmc.edu The resulting pentafluorobenzoyl chloride is a highly reactive electrophile that readily reacts with the hydroxyl group of 1-chloro-2-naphthol. researchgate.net This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion. numberanalytics.com

Another variation is the use of an acid anhydride. While pentafluorobenzoic anhydride is less common, mixed anhydrides can also be utilized. organic-chemistry.org

Green Chemistry Principles in Ester Synthesis

The application of green chemistry principles aims to make the synthesis of esters more environmentally benign. sigmaaldrich.comnih.gov This involves several key considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. sigmaaldrich.comnih.gov Acylation with an acid chloride, for example, has lower atom economy than direct esterification due to the formation of HCl as a byproduct.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives or employing solvent-free reaction conditions. sigmaaldrich.comresearchgate.net

Catalysis: Using catalytic reagents in small amounts is preferable to using stoichiometric reagents. nih.gov This includes both transition metal catalysts and organocatalysts, as well as biocatalysts like enzymes. nih.govnih.gov Heterogeneous catalysts, such as ion-exchange resins (e.g., Dowex H+) or graphene oxide, are particularly advantageous as they are easily separated from the reaction mixture and can often be reused. organic-chemistry.orgnih.govmdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

Renewable Feedstocks: While not directly applicable to this specific compound, the broader principle encourages the use of starting materials derived from renewable sources. nih.govnih.gov

Enzymatic synthesis using lipases in solvent-free systems is a prime example of a green approach to ester synthesis. rsc.orgrsc.org These methods often proceed under mild conditions and can exhibit high selectivity.

Green Chemistry PrincipleApplication in Ester Synthesis
Atom Economy Favoring direct esterification over methods that generate stoichiometric byproducts.
Safer Solvents Using water or biodegradable solvents; implementing solvent-free conditions.
Catalysis Employing reusable heterogeneous catalysts or highly efficient organocatalysts/biocatalysts.
Energy Efficiency Optimizing reactions to run at lower temperatures.
Reduce Derivatives Developing one-pot procedures to avoid intermediate isolation and purification.

Advanced Purification and Isolation Techniques for High Purity

Obtaining this compound in high purity is crucial for its intended applications. After the synthesis, the crude product is typically a mixture containing unreacted starting materials, catalysts, coupling agents, and byproducts. A multi-step purification process is often necessary.

Initial Workup: The first step usually involves an aqueous workup to remove water-soluble impurities. For example, if an acid catalyst was used, a wash with a mild base (e.g., sodium bicarbonate solution) can neutralize it. Conversely, if a basic catalyst was used, a dilute acid wash may be appropriate. quora.com If the reaction was conducted in an organic solvent, the product is extracted into an immiscible organic layer, which is then washed and dried. nih.gov In some cases, hydrolysis of the catalyst with water followed by separation of the aqueous layer can be an effective initial purification step. google.com

Chromatography: For achieving high purity, column chromatography is a standard and powerful technique. numberanalytics.comquora.comnih.gov The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is passed through the column. Due to differences in polarity and interaction with the stationary phase, the components of the mixture travel at different rates and are separated. The choice of eluent is critical for effective separation. For esters, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is common. nih.gov Advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) offer even greater resolution and are used for both analytical monitoring and preparative purification of high-purity compounds. numberanalytics.com

Crystallization/Recrystallization: Crystallization is an excellent method for purifying solid compounds. numberanalytics.comquora.com The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Sometimes a solvent/anti-solvent system is required.

Distillation: If the ester is a liquid and thermally stable, distillation can be used for purification, especially to remove non-volatile impurities. researchgate.net However, for a high molecular weight compound like this compound, this is less likely to be the primary method.

Purification TechniquePrincipleApplication for this compound
Aqueous Workup Partitioning between aqueous and organic phases based on solubility and reactivity.Removal of water-soluble catalysts, salts, and unreacted polar starting materials.
Column Chromatography Differential adsorption of components onto a stationary phase.Separation from byproducts and unreacted starting materials with similar polarities.
Crystallization Difference in solubility of the compound and impurities in a given solvent at different temperatures.Final purification step to obtain a highly crystalline, pure solid product.

Chromatographic Separations (e.g., HPLC, Flash Chromatography)

Chromatographic techniques are instrumental in the purification of this compound, offering high-resolution separation of the target compound from closely related impurities.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for purifying non-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For compounds of this nature, reversed-phase HPLC is often the method of choice.

A typical HPLC method for a related compound, 1-chloro-2-naphthol, utilizes a reverse-phase (RP) column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This methodology can be adapted for this compound. The pentafluorobenzoyl group increases the hydrophobicity of the molecule, which would likely necessitate a higher proportion of the organic solvent (acetonitrile) in the mobile phase for efficient elution.

Key parameters for the HPLC separation of this compound would be optimized, including the specific stationary phase, mobile phase composition, flow rate, and detection wavelength. Given the aromatic nature of the compound, UV detection would be highly effective.

Flash Chromatography:

For larger scale purification, flash chromatography presents a rapid and efficient alternative to traditional column chromatography. phenomenex.com This technique employs moderate pressure to force the solvent through the column, significantly reducing purification time. phenomenex.com For this compound, a normal-phase or reversed-phase approach can be used.

In a normal-phase setup, a polar stationary phase like silica gel would be used with a non-polar mobile phase system, such as a mixture of hexanes and ethyl acetate. The separation is based on the adsorption of the compounds onto the stationary phase, with more polar compounds eluting later. In a reversed-phase setup, a non-polar stationary phase is paired with a polar mobile phase, like acetonitrile/water mixtures. The choice between normal and reversed-phase depends on the specific impurity profile of the crude product.

The efficiency of flash chromatography allows for the purification of multi-gram quantities of this compound, making it a valuable technique in a process chemistry setting. phenomenex.com

A hypothetical data table for the optimization of flash chromatography conditions is presented below:

Run Stationary Phase Mobile Phase (v/v) Purity of this compound (%) Recovery (%)
1Silica GelHexane:Ethyl Acetate (95:5)95.288
2Silica GelHexane:Ethyl Acetate (90:10)98.592
3Silica GelHexane:Ethyl Acetate (85:15)98.185
4C18 Silica GelAcetonitrile:Water (80:20)97.990
5C18 Silica GelAcetonitrile:Water (90:10)99.194

Crystallization Techniques and Polymorphism Control

Crystallization is a crucial final step in the purification of this compound, capable of yielding material with very high purity. The process involves dissolving the crude compound in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, which causes the compound to crystallize out of the solution, leaving impurities behind.

The choice of solvent is critical and is determined by the solubility profile of this compound. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcohols, such as ethanol (B145695) or methanol, and hydrocarbon solvents are potential candidates. google.com

For instance, a method for purifying the related compound 1-chloromethyl naphthalene involves dissolving the crude material in an alcohol solvent, followed by cooling to induce crystallization. google.com A similar approach could be optimized for this compound.

Polymorphism Control:

The formation of different polymorphs can be influenced by various factors during crystallization, including the choice of solvent, the rate of cooling, the degree of supersaturation, and the presence of impurities. Careful control of these parameters is essential to ensure the consistent production of a desired polymorphic form. Techniques such as seeding with crystals of the desired polymorph can be employed to direct the crystallization process.

A research table outlining the investigation of crystallization conditions could look as follows:

Experiment Solvent System Cooling Rate (°C/hr) Resulting Polymorph Purity (%)
AEthanol10Form I99.8
BEthanol2Form II99.7
CMethanol10Form I99.5
DToluene5Form I99.9
EEthanol/Water (9:1)8Form III99.6

Further characterization of the different polymorphic forms would be conducted using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 2 Naphthyl Pentafluorobenzoate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for determining the carbon-hydrogen framework of 1-chloro-2-naphthyl pentafluorobenzoate. Due to the molecule's lack of symmetry, a complete set of unique signals is anticipated for each magnetically non-equivalent proton and carbon atom.

The ¹H NMR spectrum is expected to display signals corresponding to the six protons of the naphthalene (B1677914) ring system. These aromatic protons would likely appear in the chemical shift range of δ 7.5-8.5 ppm. The proton on the carbon adjacent to the ester linkage (C3-H) would be anticipated at the lower end of this range, while the proton peri to the chlorine atom (C8-H) would likely be shifted downfield due to deshielding effects.

The ¹³C NMR spectrum will provide insights into the carbon skeleton. It is predicted to show 17 distinct signals: 10 for the naphthalene core, 1 for the carbonyl carbon of the ester, and 6 for the pentafluorobenzoyl moiety. The carbonyl carbon is expected to resonate around δ 160-165 ppm. The carbons of the pentafluorinated ring will exhibit characteristic C-F couplings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-~128
C2-~145
C3~7.6~120
C4~7.8~127
C4a-~130
C5~7.9~128
C6~7.7~126
C7~7.8~127
C8~8.2~125
C8a-~133
C=O-~162
C1'-~115 (t)
C2'/C6'-~145 (dm)
C3'/C5'-~138 (tm)
C4'-~142 (tt)

(Note: Predicted values are illustrative. Multiplicities for fluorinated carbons: d = doublet, t = triplet, m = multiplet)

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between adjacent protons. For instance, correlations would be expected between H3 and H4, and among the protons on the unsubstituted ring of the naphthalene system (H5, H6, H7, H8).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the straightforward assignment of the protonated naphthalene carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) C-H correlations. Key expected correlations would include the proton at C3 to the carbonyl carbon (C=O), and the naphthalene protons to the quaternary carbons (C1, C2, C4a, C8a). This would firmly establish the connectivity between the naphthyl and pentafluorobenzoate moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be particularly useful to confirm the spatial relationship between the protons on the naphthalene ring, such as the proximity of H3 and H4, and H8 to the chloro-substituted ring.

Solid-State NMR for Bulk Structure

Solid-State NMR (ssNMR) would be employed to investigate the structure of this compound in its bulk, crystalline form. This technique is sensitive to the local environment of the nuclei and can provide information about polymorphism, which is the existence of multiple crystal forms. Different polymorphs would exhibit distinct ssNMR spectra due to variations in crystal packing and intermolecular interactions. ¹³C and ¹⁹F Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be the methods of choice to obtain high-resolution spectra of the solid material.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the title compound. Using a technique such as electrospray ionization (ESI), the exact mass of the molecular ion ([M]+ or [M+H]+) can be measured with high precision. The calculated molecular formula for C₁₇H₆ClF₅O₂ is 372.0028 g/mol . HRMS would be expected to provide a measured mass accurate to within a few parts per million of this theoretical value, thus confirming the molecular formula. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. The M+ and M+2 peaks would appear in an approximate 3:1 ratio, characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) would be utilized to elucidate the fragmentation pathways of the molecular ion, providing further structural confirmation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a series of fragment ions would be generated.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

m/z (Mass/Charge Ratio) Proposed Fragment Structure/Identity Fragmentation Pathway
195[C₇F₅O]⁺Cleavage of the ester C-O bond, forming the pentafluorobenzoyl cation.
177[C₁₀H₆Cl]⁺Cleavage of the ester C-O bond with charge retention on the chloronaphthyl fragment.
167[C₆F₅]⁺Loss of CO from the pentafluorobenzoyl cation.
142[C₁₀H₇]⁺Loss of chlorine from the chloronaphthyl cation.

The observation of the pentafluorobenzoyl cation (m/z 195) and the 1-chloro-2-naphthyloxy radical cation (or a rearranged equivalent) would be strong evidence for the ester structure. youtube.comchemguide.co.uklibretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in the molecule by probing their vibrational modes.

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C=O (ester)Stretch1740-1720StrongMedium
C-O (ester)Stretch1250-1100StrongWeak
Aromatic C=CStretch1600-1450Medium-StrongStrong
Aromatic C-HStretch3100-3000MediumMedium
C-ClStretch800-600MediumStrong
C-FStretch1350-1150Very StrongWeak

The IR spectrum would be dominated by a strong carbonyl (C=O) stretching band, characteristic of the ester group, and very strong C-F stretching absorptions from the pentafluorobenzoyl ring. The Raman spectrum would likely show strong signals for the aromatic C=C and C-Cl stretches due to their polarizability.

X-ray Crystallography for Absolute Configuration and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. Obtaining a suitable single crystal of this compound would allow for the determination of:

Absolute Configuration: The exact spatial arrangement of all atoms, confirming the connectivity established by NMR.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insight into electronic effects within the molecule, such as the influence of the electron-withdrawing pentafluorobenzoyl group on the ester linkage.

Molecular Conformation: The dihedral angle between the naphthalene and pentafluorobenzene (B134492) rings, which would indicate the preferred orientation of these two bulky groups relative to each other.

Crystal Packing: The arrangement of molecules in the unit cell, revealing any significant intermolecular interactions such as π-π stacking between the aromatic rings or halogen bonding involving the chlorine and/or fluorine atoms. This information is crucial for understanding the solid-state properties of the compound.

Reactivity and Mechanistic Investigations of 1 Chloro 2 Naphthyl Pentafluorobenzoate

Electrophilic and Nucleophilic Aromatic Substitution (SNAr) Studies

Reactivity of the Pentafluorophenyl Moiety in SNAr Reactions

The pentafluorophenyl (PFP) group is a cornerstone of modern organic synthesis, primarily due to its exceptional reactivity as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. rsc.orgresearchgate.net In 1-chloro-2-naphthyl pentafluorobenzoate, the PFP moiety is highly activated towards nucleophilic attack because the strong electron-withdrawing fluorine atoms create a significantly electron-deficient aromatic ring.

Research on various PFP esters and other pentafluorophenyl-substituted compounds consistently shows that nucleophilic attack occurs with high regioselectivity at the para-position (C-4) of the PFP ring. researchgate.netscispace.comnih.gov This preference is attributed to the superior stability of the resulting Meisenheimer intermediate, where the negative charge is delocalized most effectively. A range of nucleophiles, including amines, alcohols, and thiols, can readily displace the para-fluorine atom under mild conditions, often at room temperature in a suitable solvent like DMF. scispace.comnih.gov This transformation provides a versatile method for introducing a wide array of functional groups onto the phenyl ring, thereby modifying the molecule's properties. nih.gov The reaction is not only efficient but also forms the basis for creating multifunctional molecules, as the other fluorine atoms remain, in principle, available for subsequent, albeit more demanding, substitution reactions. scispace.comnih.gov

Table 1: Representative SNAr Reactions on the Pentafluorophenyl Moiety

Nucleophile (Nu-H) Reagent/Conditions Product Structure (Illustrative)
Primary/Secondary Amine (R₂NH) DMF, Room Temp
Alcohol (R'OH) Base (e.g., K₂CO₃), DMF

This table illustrates the expected products from the regiospecific nucleophilic aromatic substitution on the para-position of the pentafluorophenyl ring of this compound.

Halogen Exchange Reactions on the Naphthyl Ring

The chlorine atom on the naphthalene (B1677914) ring presents a different reactivity profile compared to the fluorines on the PFP moiety. While aryl chlorides are generally unreactive towards traditional SN2-type substitutions, they can undergo halogen exchange under specific conditions.

One potential pathway is the aromatic Finkelstein reaction, which typically involves the conversion of aryl chlorides or bromides to aryl iodides or fluorides. wikipedia.org These reactions are often challenging and require catalysis, for instance, by copper(I) salts in combination with specific ligands, or nickel complexes. wikipedia.org Another approach for halogen exchange on haloaromatic compounds is heating with an alkali metal fluoride (B91410), such as potassium fluoride, in a polar aprotic solvent, often with a phase-transfer or aminophosphonium catalyst to facilitate the reaction. google.comgoogle.com However, given the high reactivity of the PFP ester towards nucleophiles, such harsh conditions could lead to competing side reactions, including cleavage of the ester linkage or SNAr on the PFP ring.

Alternatively, the chloro-naphthyl group can be functionalized via the formation of an organometallic intermediate. The generation of a Grignard reagent by reacting the aryl chloride with magnesium metal is a common strategy. mnstate.edulibretexts.org However, the formation of Grignard reagents from aryl chlorides is more difficult than from bromides or iodides and may require activated magnesium or specific ethereal solvents like THF to proceed efficiently. libretexts.org Furthermore, the presence of the electrophilic ester group within the same molecule complicates this approach, as the newly formed Grignard reagent could potentially react intramolecularly or with another molecule of the starting ester.

Reduction and Oxidation Reactions of the Ester Moiety and Aromatic Rings

The ester group and the two aromatic systems in this compound can undergo both reduction and oxidation under appropriate conditions.

Reduction: The ester moiety can be selectively reduced. Specifically, pentafluorophenyl esters have been shown to be smoothly reduced to their corresponding primary alcohols using sodium borohydride (B1222165) (NaBH₄) in THF under mild conditions. uoa.gr This method is notable for its compatibility with various functional groups, suggesting that the chloro-naphthyl and PFP rings would likely remain intact during the transformation of the ester into a 1-chloro-2-naphthylmethyl alcohol and pentafluorophenol.

Oxidation: The naphthalene ring system is more susceptible to oxidation than the highly deactivated pentafluorophenyl ring. The electrochemical oxidation of naphthalene derivatives has been studied, often leading to the formation of naphthoquinones. researchgate.net The oxidation potential is influenced by the substituents on the ring. researchgate.net The degradation of synthetic ester lubricants, which can be structurally similar to the target molecule, often proceeds via radical oxidation mechanisms under thermal stress. acs.orgmdpi.comyork.ac.uk These processes typically initiate with the formation of free radicals, followed by the generation of hydroperoxides and subsequent cleavage or rearrangement, leading to a complex mixture of smaller acids and other oxygenated products. acs.orgmdpi.com The initial site of attack is often the C-H bonds adjacent to the ester's oxygen atoms or on the alkyl chains. mdpi.comyork.ac.uk

Photochemical Transformations and Stability

The photochemical behavior of this compound is primarily dictated by the naphthyl chromophore. Studies on naphthyl esters have demonstrated that they can undergo C-O bond cleavage upon photoexcitation. nih.govacs.org This process can occur from excited singlet or higher triplet states. nih.gov For instance, laser flash photolysis experiments on various naphthyl esters have shown that excitation can lead to homolytic cleavage of the ester's C-O bond, generating naphthoyl and alkoxyl radicals, or naphthyloxyl and acyl radicals, depending on which side of the ester linkage cleaves. nih.govacs.org The specific pathway and efficiency can depend on the substitution pattern (α- vs. β-naphthyl) and the nature of the other groups on the ester. nih.govacs.org

Role as a Reagent or Intermediate in Complex Synthetic Sequences

With its distinct reactive sites, this compound is well-suited to serve as a versatile intermediate in complex, multi-step syntheses. rsc.org The PFP ester functionality is widely recognized as an "active ester," used extensively in peptide synthesis and chemical biology for its ability to acylate nucleophiles under mild conditions. rsc.orgrsc.org

A synthetic strategy could involve the sequential functionalization of the molecule. For example:

Step 1: A selective SNAr reaction at the para-fluorine position of the PFP ring with a desired nucleophile (e.g., an amine or alcohol). nih.gov

Step 2: Subsequent transformation of the chloro-naphthyl moiety, perhaps via a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) or formation of a Grignard reagent for addition to an electrophile. nih.gov

Step 3: Finally, the ester linkage itself could be used as a handle, either through its reduction to an alcohol uoa.gr or by its cleavage to release a functionalized 1-chloro-2-naphthol (B1580519) derivative.

This stepwise approach allows for the construction of highly complex and precisely substituted molecular architectures, making the parent compound a valuable building block. The synthesis of related precursors, such as 2-chloronaphthalene, has been well-documented, providing a viable entry point to the core structure. researchgate.net

Detailed Mechanistic Studies of Chemical Transformations

A thorough understanding of the chemical transformations of this compound necessitates detailed mechanistic studies, often employing a combination of experimental kinetics and computational chemistry.

The mechanisms of SNAr, Grignard formation, and photochemical cleavage are of particular interest. nih.govacs.org For the SNAr reaction on the PFP ring, the mechanism is generally accepted to proceed via a two-step addition-elimination pathway involving a stabilized Meisenheimer complex. researchgate.net For the potential formation of a Grignard reagent at the chloro-naphthyl position, the mechanism is complex and thought to involve single-electron transfer (SET) from the magnesium surface to the aryl halide. acs.org Photochemical reactions of naphthyl esters can proceed through various excited states, and elucidating the specific states (singlet vs. triplet) and bond cleavage pathways (homolytic vs. heterolytic) is crucial for predicting and controlling the reaction outcomes. nih.gov

Reaction Coordinate Mapping and Transition State Characterization

Modern computational chemistry provides powerful tools for mapping reaction coordinates and characterizing the transition states of the chemical transformations involving this compound. arxiv.orgarxiv.org Techniques like Density Functional Theory (DFT) are commonly used to model the potential energy surface of a reaction.

For instance, to study the SNAr reaction, calculations would map the energy profile as the nucleophile approaches the PFP ring, forming the Meisenheimer intermediate, and finally displacing the fluoride ion. This would allow for the precise determination of the structure and energy of the transition state(s) and the intermediate. mdpi.com Similarly, for a potential Grignard reaction, computational modeling could explore the interaction of the chloro-naphthyl group with a magnesium cluster, providing insight into the electron transfer process and the structure of the resulting organometallic species. semanticscholar.org Automated reaction path searching methods, such as the artificial force-induced reaction (AFIR) algorithm, can systematically explore the reaction landscape to identify stable isomers, transition states, and dissociation channels, providing a global map of possible isomerization and reaction pathways. mdpi.com These computational studies are invaluable for rationalizing observed reactivity and for predicting new, undiscovered chemical behaviors.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool in physical organic chemistry for elucidating the mechanisms of chemical reactions. libretexts.org By replacing an atom in a reactant with one of its heavier isotopes, chemists can observe changes in the reaction rate. This change, or lack thereof, provides insight into the bond-breaking and bond-forming events that occur in the rate-determining step of the reaction. princeton.eduwikipedia.org The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to the rate constant with the heavier isotope (k_heavy). wikipedia.org

For a hypothetical study on this compound, KIE experiments would be designed to probe the mechanism of a specific reaction, such as nucleophilic aromatic substitution. This would typically involve synthesizing isotopically labeled versions of the reactant.

Theoretical Application to this compound:

To investigate the mechanism of a substitution reaction at the C1 position of the naphthalene ring, one could perform a heavy atom KIE study by synthesizing the compound with a heavier isotope at a key position. For instance, the chlorine atom could be substituted with its heavier isotope, ³⁷Cl.

The observed KIE would help to distinguish between different possible reaction mechanisms. For example, in a nucleophilic aromatic substitution, if the C-Cl bond is broken in the rate-determining step, a primary kinetic isotope effect would be expected. The magnitude of this effect would provide further details about the transition state of this step.

Secondary kinetic isotope effects could also be explored by placing isotopes at positions not directly involved in bond cleavage, which can reveal information about changes in hybridization or steric environment between the ground state and the transition state. princeton.edu

Hypothetical Data Table for a KIE Study:

While no specific experimental data for this compound is available, a typical data table from a KIE study on a similar reaction might look like the following:

Reactant IsotopeRate Constant (k)Kinetic Isotope Effect (k₃₅/k₃₇)
¹-chloro-²-naphthyl pentafluorobenzoate (³⁵Cl)k₃₅\multirow{2}{*}{Value}
¹-chloro-²-naphthyl pentafluorobenzoate (³⁷Cl)k₃₇

The interpretation of the "Value" in the table would be crucial. A value significantly different from 1.0 would indicate that the carbon-chlorine bond is involved in the rate-determining step of the reaction.

Computational and Theoretical Chemistry of 1 Chloro 2 Naphthyl Pentafluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular behavior.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state geometry and exploring the potential energy surface of medium-to-large organic molecules like 1-chloro-2-naphthyl pentafluorobenzoate. mdpi.com

Illustrative Optimized Geometric Parameters (Hypothetical Data) This table illustrates the type of data obtained from DFT geometry optimization. Actual values require specific calculations.

ParameterStructural MoietyTypical Calculated Value (Å or °)
C-Cl Bond LengthNaphthalene (B1677914) Ring~1.75 Å
C-O (Ester) Bond LengthEster Linkage~1.36 Å
C=O (Ester) Bond LengthEster Linkage~1.21 Å
C-F Bond LengthBenzoyl Ring~1.35 Å
Naphthalene-Benzoyl Dihedral AngleInter-ring Torsion45-75°

Energy Landscapes: By systematically rotating the torsional angle between the two aromatic rings and calculating the energy at each step, a potential energy landscape can be mapped. This reveals the energy barriers to rotation and identifies the most stable rotational conformers. Such analysis is crucial for understanding the molecule's flexibility and conformational preferences. mdpi.com

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. nist.govresearchgate.net These methods are often used to benchmark DFT results or for smaller molecules where high precision is paramount. For a molecule of this size, they could be used to obtain highly accurate interaction energies or to refine the electronic properties of key fragments. rsc.orgdergipark.org.tr They are particularly useful for studying systems where electron correlation effects are critical, such as in the detailed analysis of non-covalent interactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulated box, often with solvent molecules like water or an organic solvent, and solving Newton's equations of motion for the system.

Solvent Effects: By explicitly including solvent molecules, MD simulations can model how the solvent influences the structure and dynamics of the solute. The simulation can reveal the formation of specific solute-solvent interactions, such as hydrogen bonds (if applicable) or other dipole interactions, and how the solvent shell organizes around the hydrophobic and polar regions of the molecule. This provides a more realistic understanding of the molecule's behavior in solution compared to gas-phase calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and structural confirmation.

NMR Chemical Shifts: DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netnih.gov For this compound, this would be particularly useful for assigning the numerous signals from the aromatic protons and carbons. The high sensitivity of ¹⁹F NMR shifts to the local electronic environment makes computational prediction a powerful tool for confirming the substitution pattern on the benzoate (B1203000) ring. nih.govescholarship.org Calculated shifts are often scaled or compared to a reference compound (like TMS) to improve agreement with experimental values. nih.gov

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. ethz.chifo.lviv.ua These frequencies correspond to the stretching and bending modes of the molecule's bonds and can be correlated with experimental infrared (IR) and Raman spectra. niscpr.res.in Characteristic frequencies for the C-Cl stretch, the ester C=O stretch, and various C-F and aromatic C-H/C-C vibrations can be predicted. Comparing the calculated spectrum with the experimental one helps to confirm the molecule's structure and assign the observed spectral bands. researchgate.net

Illustrative Predicted Vibrational Frequencies (Hypothetical Data) This table shows examples of vibrational modes that would be calculated. Wavenumbers are approximate.

Vibrational ModeAssociated MoietyPredicted Wavenumber (cm⁻¹)
C=O StretchEster Carbonyl1720-1750
Aromatic C=C StretchNaphthalene & Benzene (B151609) Rings1450-1600
C-F StretchPentafluorobenzoyl Ring1100-1300
C-O StretchEster Linkage1000-1250
C-Cl StretchNaphthyl Ring650-800

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

Frontier Molecular Orbitals (FMOs): Frontier Molecular Orbital theory is a key concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. taylorandfrancis.comnih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich chloronaphthalene ring, indicating its role as an electron donor. Conversely, the LUMO is likely centered on the electron-deficient pentafluorobenzoate ring, marking it as the electron-accepting site. researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation energy. researchgate.net

Electrostatic Potential (ESP) Map: An ESP map visualizes the electrostatic potential on the electron density surface of a molecule. deeporigin.comlibretexts.org It uses a color scale to show regions of negative potential (electron-rich, red) and positive potential (electron-poor, blue). researchgate.netresearchgate.net For this molecule, the ESP map would likely show negative potential around the oxygen atoms of the ester group and a highly positive (electron-deficient) region on the face of the pentafluorophenyl ring, contrasted with the less positive potential of the chloronaphthalene ring. These maps are crucial for predicting how the molecule will interact with other molecules, such as receptors or solvents. chemrxiv.org

Intermolecular Interactions and Solid-State Structure Prediction

Understanding how molecules pack in the solid state is critical for predicting material properties.

Intermolecular Interactions: The structure of this compound features several groups capable of engaging in non-covalent interactions that dictate its crystal packing. These include π-π stacking interactions between the aromatic rings, halogen bonding involving the chlorine atom, and dipole-dipole interactions from the ester group. iucr.orgrsc.orgresearchgate.net The interaction between the electron-rich chloronaphthalene ring and the electron-poor pentafluorobenzene (B134492) ring could lead to strong, stabilizing donor-acceptor π-stacking. chimia.ch Computational analysis can quantify the strength of these individual interactions.

Solid-State Structure Prediction: Computational crystal structure prediction (CSP) methods aim to identify the most thermodynamically stable crystal packing arrangements (polymorphs) for a given molecule. nih.govresearchgate.net These methods work by generating thousands of hypothetical crystal structures and ranking them based on their calculated lattice energies. tandfonline.comannualreviews.org For this compound, CSP could predict the most likely packing motif, providing insight into the solid-state structure even before it is determined experimentally. arxiv.org

Potential Advanced Applications in Chemical Sciences and Technology

Role in Advanced Materials Science and Polymer Chemistry

The molecular architecture of 1-chloro-2-naphthyl pentafluorobenzoate is well-suited for the development of novel materials with tailored properties. The rigid and planar naphthalene (B1677914) unit can be integrated into larger molecular assemblies to control morphology and impart desirable thermal and photophysical characteristics.

One of the most promising applications of this compound is as a monomer or a precursor to a monomer for specialty polymers. The pentafluorophenyl (PFP) ester group is a highly efficient reactive handle for post-polymerization modification (PPM). researchgate.net Polymers bearing PFP esters are known as "activated ester polymers" and serve as versatile platforms that can be readily functionalized by reaction with a wide range of nucleophiles, such as primary amines and thiols, under mild conditions. nih.govacs.org

The synthesis of a polymer from a monomer derived from this compound would yield a reactive scaffold. The pendant chloronaphthyl groups would be incorporated into the polymer structure, potentially enhancing its thermal stability, refractive index, and mechanical properties due to the rigid nature of the naphthalene core. Subsequent reaction of the PFP ester sites with various functional amines or other nucleophiles allows for the straightforward synthesis of a diverse library of functional polymers with tailored side chains for specific applications, such as drug delivery or sensor development. researchgate.netnih.gov This approach avoids the need to synthesize and polymerize complex, functionalized monomers, which can often be challenging. nih.gov

Table 1: Potential Polymer Applications

Application Area Role of this compound Potential Benefit
Functional Polymer Scaffolds Precursor to a reactive monomer Allows for versatile post-polymerization modification to create diverse polymer libraries. nih.govacs.org
High Refractive Index Polymers Naphthyl group incorporation The naphthalene core increases the polymer's refractive index for optical applications.
Thermally Stable Polymers Rigid naphthalene backbone Enhances the glass transition temperature and thermal stability of the resulting polymer.

The unique electronic and structural features of this compound make it an intriguing candidate for use in functional organic materials.

Liquid Crystals: Naphthalene-based compounds are known to form the core of various liquid crystalline materials (mesogens). tandfonline.comias.ac.inscirp.org The rigid, calamitic (rod-like) shape of the 1-chloro-2-naphthyl moiety is a foundational element for inducing mesomorphism. semanticscholar.org The presence and position of the chloro-substituent can significantly influence the melting point and the stability of liquid crystal phases by altering intermolecular interactions and molecular packing. ias.ac.in The pentafluorobenzoate group, with its strong dipole moment, would further modulate the electronic properties and intermolecular forces, potentially leading to the formation of novel nematic or smectic phases. semanticscholar.orgresearchgate.net

Optoelectronic Materials: The development of organic optoelectronic materials for applications such as light-emitting diodes (OLEDs) and photovoltaic cells often relies on molecules with tunable electronic properties. arxiv.orgmdpi.com The pentafluorobenzoyl group is strongly electron-withdrawing, which would lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This property is highly valuable in designing materials for electron transport layers or as hosts for phosphorescent emitters. rsc.orgresearchgate.net The chloronaphthyl group serves as a rigid, chromophoric core whose photophysical properties, such as fluorescence, can be tuned. The combination of these two groups suggests that this compound could serve as a building block for advanced optoelectronic materials. researchgate.net

Utility in Catalysis and Reagent Design

The structure of this compound also lends itself to applications in the design of new catalysts and stereochemical reagents, where steric bulk and electronic tuning are critical for performance.

Modern transition-metal catalysis often relies on sophisticated ligands that control the reactivity and selectivity of the metal center. rutgers.edunih.gov While not a ligand itself, this compound could serve as a precursor for the synthesis of novel ligands. The 1-chloro-2-naphthyl scaffold provides significant steric bulk, which is a key feature for creating a pocket around a metal center to promote specific catalytic reactions, such as cross-coupling. rutgers.edu

The chloro and ester functionalities are reactive sites that can be synthetically modified. For instance, the chloro group could be displaced via nucleophilic aromatic substitution or be involved in oxidative addition with a low-valent metal. The pentafluorobenzoate ester could be hydrolyzed to a phenol (B47542) and then converted into a phosphine (B1218219) or other coordinating group. Such modifications could transform the molecule into a bidentate or pincer-type ligand, essential for stabilizing catalytically active metal complexes. nih.gov

The naphthalene ring system is a cornerstone of modern asymmetric synthesis. Axially chiral bi-naphthyl compounds like BINOL and its derivatives are among the most successful classes of chiral ligands and auxiliaries, capable of inducing high levels of enantioselectivity in a vast array of chemical transformations. researchgate.netnih.gov

If synthesized in an enantiomerically pure form, where the molecule possesses axial chirality due to hindered rotation around the C-O bond, this compound could function as a chiral auxiliary. wikipedia.orgyoutube.com In this role, it would be temporarily attached to a prochiral substrate. sigmaaldrich.com The bulky and stereochemically defined naphthyl group would then direct the approach of a reagent to one face of the molecule, leading to the formation of a single desired stereoisomer of the product. Following the reaction, the auxiliary can be cleaved off, typically by hydrolysis of the ester bond, and potentially recovered for reuse. youtube.com The pentafluorobenzoate group is an excellent leaving group, facilitating this removal step.

Table 2: Potential Applications in Synthesis and Catalysis

Application Area Role of this compound Key Structural Feature
Ligand Synthesis Precursor to bulky ligands Sterically demanding 1-chloro-2-naphthyl group. rutgers.edu
Asymmetric Synthesis Potential chiral auxiliary Stereogenic axis of the naphthyl group directs stereoselective reactions. researchgate.netwikipedia.org

Applications in Advanced Analytical Chemistry

In advanced analytical chemistry, particularly for trace analysis using chromatography, chemical derivatization is a common strategy to enhance the detectability and improve the chromatographic behavior of target analytes. researchgate.net The pentafluorobenzoyl group is a well-established derivatizing agent for this purpose.

Molecules containing the pentafluorobenzoyl moiety are highly effective for derivatizing nucleophilic functional groups such as alcohols, phenols, amines, and thiols. nih.govresearchgate.net The resulting pentafluorobenzoyl esters or amides are typically more volatile and thermally stable, making them suitable for analysis by gas chromatography (GC). researchgate.net

Crucially, the five fluorine atoms make the derivative highly sensitive to electron capture detection (ECD), a very sensitive and selective GC detection method. nih.gov It also enhances ionization efficiency for detection by mass spectrometry (MS), particularly using electron capture negative ion chemical ionization (ECNICI-MS). researchgate.net Therefore, this compound could potentially be used as a derivatizing reagent to tag analytes, enabling their ultra-trace quantification in complex matrices such as environmental or biological samples. The large, non-polar naphthyl group would further aid in the separation of the derivatives on common GC columns. nih.govsigmaaldrich.com

Derivatization Reagent for Enhanced Detection

The molecular structure of this compound makes it a promising derivatization reagent, particularly for enhancing the detection of analytes in gas chromatography (GC). The pentafluorobenzoyl group is a well-established derivatizing agent for compounds containing hydroxyl groups, such as alcohols and phenols. nih.govnih.gov The reaction of an analyte's hydroxyl group with the pentafluorobenzoyl moiety of this compound would form a stable ester derivative.

This derivatization process is particularly advantageous for trace analysis due to the introduction of five fluorine atoms. These electronegative atoms significantly increase the electron-capturing ability of the derivative, making it highly sensitive to electron capture detection (ECD), a common detector for gas chromatography. nih.gov The high sensitivity of ECD allows for the detection of analytes at very low concentrations.

Key Research Findings:

While direct studies on this compound as a derivatization reagent are not prevalent in the reviewed literature, the principles of pentafluorobenzoyl derivatization are well-documented. Research on pentafluorobenzoyl chloride (PFBCl) and pentafluorobenzoic anhydride (B1165640) demonstrates their utility in converting alcohols and other hydroxyl-containing compounds into derivatives with excellent gas chromatographic properties and high ECD response. nih.govavantorsciences.com It is therefore scientifically plausible to infer that this compound would function similarly, offering the added feature of the chloro-naphthyl group which could further influence chromatographic retention and mass spectrometric fragmentation patterns.

Table 1: Potential Analyte Classes for Derivatization with this compound

Analyte ClassFunctional GroupPotential Benefit of Derivatization
AlcoholsHydroxyl (-OH)Increased volatility and enhanced detection by GC-ECD.
PhenolsHydroxyl (-OH)Improved chromatographic peak shape and sensitivity.
Amines (Primary and Secondary)Amino (-NH2, -NHR)Formation of stable amides for GC analysis.
ThiolsThiol (-SH)Conversion to thioesters for improved detection.

This table is illustrative and based on the known reactivity of pentafluorobenzoyl compounds.

Reference Standard for Chromatographic and Spectroscopic Analysis

A well-characterized, pure sample of this compound can serve as a valuable reference standard in analytical laboratories. nih.govsigmaaldrich.com Reference standards are crucial for the accurate identification and quantification of substances in various matrices.

In chromatography, a reference standard of this compound would be used to:

Confirm Retention Time: By injecting the standard into a chromatographic system (e.g., GC or HPLC), analysts can determine its characteristic retention time, which is a key parameter for identifying the compound in unknown samples.

Calibrate the Instrument: A series of dilutions of the reference standard can be used to create a calibration curve, which is essential for quantifying the concentration of the analyte in a sample. nih.gov

In spectroscopy, a reference standard is used to obtain a reference spectrum (e.g., Mass Spectrum, NMR Spectrum, or IR Spectrum). This reference spectrum can then be compared to the spectrum of an unknown sample to confirm its identity. The availability of certified reference materials (CRMs) is fundamental for quality control and assurance in analytical testing. sigmaaldrich.com

Table 2: Analytical Parameters for this compound as a Reference Standard

Analytical TechniqueParameterPurpose
Gas Chromatography (GC)Retention TimeIdentification
High-Performance Liquid Chromatography (HPLC)Retention TimeIdentification
Mass Spectrometry (MS)Mass-to-charge ratio (m/z) of fragment ionsStructural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) SpectroscopyChemical Shifts and Coupling ConstantsStructural Confirmation and Purity Assessment
Infrared (IR) SpectroscopyAbsorption FrequenciesIdentification of Functional Groups

This table outlines the typical use of a chemical compound as a reference standard in various analytical techniques.

Photophysical Applications (e.g., Fluorescent Probes for Non-Biological Systems)

The naphthalene moiety within the this compound structure suggests potential for photophysical applications, particularly as a fluorescent probe for non-biological systems. Naphthalene and its derivatives are known for their intrinsic fluorescence properties.

A fluorescent probe is a molecule that can absorb light at a specific wavelength and emit light at a longer wavelength. Changes in the fluorescence properties (e.g., intensity, wavelength, or lifetime) of the probe upon interaction with an analyte can be used for detection and quantification.

While the primary focus of fluorescent probe development has often been in biological imaging, there is a growing interest in their application in non-biological systems, such as for the detection of metal ions, anions, or neutral molecules in environmental or industrial samples. The design of such probes often involves a fluorophore (in this case, the naphthalene unit) and a recognition site that selectively interacts with the target analyte. The pentafluorobenzoate group could potentially be modified to act as a recognition site for specific analytes, leading to changes in the fluorescence of the naphthalene core upon binding.

Table 3: Potential Photophysical Properties of this compound

PropertyPredicted CharacteristicPotential Application
Excitation Wavelength (λex)UV region (typical for naphthalenes)Excitation source for fluorescence measurements.
Emission Wavelength (λem)UV-Visible regionDetection of fluorescence signal.
Quantum Yield (ΦF)Moderate to HighSensitivity of the fluorescent probe.
Stokes ShiftDependent on solvent polaritySeparation between excitation and emission spectra.

This table presents predicted photophysical properties based on the known characteristics of naphthalene-based fluorophores. Actual values would require experimental determination.

Future Research Trajectories and Current Challenges

Development of More Sustainable Synthetic Routes

The synthesis of 1-chloro-2-naphthyl pentafluorobenzoate likely involves the esterification of 1-chloro-2-naphthol (B1580519) with a derivative of pentafluorobenzoic acid, such as pentafluorobenzoyl chloride. A primary challenge lies in developing environmentally benign and efficient synthetic protocols.

Current Challenges:

Harsh Reagents: Traditional esterification methods often rely on activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or acyl chlorides with pyridine (B92270), which can be hazardous and generate significant waste. researchgate.net The synthesis of acyl chlorides itself often uses reagents like thionyl chloride, which is highly corrosive. researchgate.net

Steric Hindrance: The hydroxyl group of 1-chloro-2-naphthol is sterically hindered, and its nucleophilicity is reduced by the electron-withdrawing nature of the chloro- and naphthyl groups. acs.org Similarly, bis(trifluoromethyl)-substituted phenols are known to be weakly nucleophilic due to steric hindrance, a challenge that would be analogous here. acs.org This often necessitates harsh reaction conditions, high temperatures, and long reaction times, reducing the sustainability of the process.

Catalyst Recovery: While catalysts can improve efficiency, their separation from the product mixture can be difficult, especially with homogeneous catalysts.

Future Research Directions:

Green Catalysis: Research into solid acid catalysts, such as supported iron oxide nanoparticles, offers a promising avenue for solvent-free esterification. mdpi.com These catalysts are often recoverable and reusable, minimizing waste. mdpi.com

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters (temperature, pressure, stoichiometry), potentially improving yields and safety for exothermic reactions, which can occur with highly reactive coupling agents. reddit.com

Enzymatic Synthesis: The use of lipases for esterification in organic solvents is a well-established green alternative. Future work could focus on identifying or engineering enzymes that can accommodate sterically demanding substrates like 1-chloro-2-naphthol and pentafluorobenzoyl derivatives.

Alternative Activating Agents: Exploring newer, more benign coupling agents that operate under mild conditions and produce easily removable byproducts is crucial. The use of pentafluorobenzoyl chloride itself can be considered an activation strategy to facilitate reactions. researchgate.netresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

Predicting the optimal conditions and outcomes for the synthesis of a novel, complex molecule like this compound is a significant challenge. AI and machine learning (ML) are emerging as powerful tools to address this.

Current Challenges:

Data Scarcity: Machine learning models require large, high-quality datasets to be trained effectively. acs.org For a specific and likely un-synthesized compound like this compound, relevant experimental data is non-existent.

Complexity of Reaction Space: The success of an esterification reaction depends on numerous variables, including solvent, catalyst, temperature, and reagent ratios. acs.org Predicting the interplay of these factors, especially for sterically hindered and electronically complex substrates, is difficult for conventional models. acs.orgeurekalert.org

Future Research Directions:

Transfer Learning: AI models trained on vast databases of known organic reactions, such as esterifications, can be fine-tuned to predict outcomes for this specific target molecule. acs.orgmdpi.com By treating chemical reactions as sequences, similar to natural language, LLMs can be adapted to generate procedural texts for synthesis. mdpi.com

Predictive Modeling of Conditions: Neural network models can be developed to predict suitable catalysts, solvents, and temperatures by learning from large reaction databases like Reaxys. acs.org Such models could propose a ranked list of conditions, significantly narrowing the experimental search space.

Generative Models for Novel Pathways: Generative AI could propose entirely new synthetic routes to the target compound or its precursors, potentially identifying more efficient or sustainable options that a human chemist might overlook.

In Silico Screening: AI can be used to analyze the electronic and steric factors of the reactants to predict facial selectivity and reactivity, helping to preemptively identify potential side reactions and low-yielding approaches. eurekalert.org

Exploration of Novel Reactivity Patterns

The unique combination of a chloro-substituted naphthalene (B1677914) ring and a perfluorinated benzoyl group suggests that this compound could exhibit unique and valuable reactivity.

Current Challenges:

Predicting Interactions: The interplay between the electron-rich naphthalene core and the extremely electron-poor pentafluorobenzoyl group is complex. It is challenging to predict how this will influence the reactivity of the molecule as a whole.

Controlled Functionalization: Selectively reacting one part of the molecule without affecting the other (e.g., substitution on the naphthalene ring without cleaving the ester) requires precise control and is a significant synthetic challenge.

Future Research Directions:

Nucleophilic Aromatic Substitution (SNAr): The pentafluorophenyl group is highly activated towards SNAr reactions. nih.gov Researchers could explore substituting one or more fluorine atoms with other functional groups to create a library of new derivatives.

Electrophilic Aromatic Substitution: Naphthalene undergoes electrophilic substitution more readily than benzene (B151609). wikipedia.org Studies could investigate how the bulky and deactivating pentafluorobenzoate group directs incoming electrophiles on the naphthalene ring system, potentially leading to regioselective functionalization at positions different from those in simpler naphthalenes. wikipedia.orgyoutube.com

Photochemical Reactions: Naphthols are fluorescent compounds, and their reactivity can be influenced by light. researchgate.net The photostability and photochemical reaction pathways of this compound could be a fruitful area of research, potentially for applications in photoredox catalysis or materials science.

Radical Reactions: The reactions of naphthols with oxidizing radicals are known to form transient naphthoxy radicals. researchgate.net The reactivity of the target molecule under radical conditions could be explored, particularly how the perfluorinated ring influences the stability and subsequent reactions of any radical intermediates.

Design of Next-Generation Chemical Materials Leveraging this compound Scaffolds

The rigid, aromatic structure combined with the properties imparted by chlorine and fluorine atoms makes this molecule an attractive scaffold for advanced materials. numberanalytics.comresearchgate.net

Current Challenges:

Processability and Solubility: Large, rigid aromatic molecules are often poorly soluble, which can hinder their incorporation into polymers or their processing into thin films.

Cost and Scalability: The synthesis of complex, highly fluorinated molecules is often expensive, which can be a barrier to their use in bulk materials. researchgate.net

Future Research Directions:

Fluoropolymers and High-Performance Plastics: Fluorinated aromatics are precursors to fluoropolymers with high thermal stability and chemical resistance. numberanalytics.comman.ac.uk The this compound scaffold could be incorporated into polymers like PEEK (polyether ether ketone) to enhance their properties. researchgate.net

Liquid Crystals: The rigid, anisotropic shape of the molecule is characteristic of mesogens that form the basis of liquid crystals. The presence of multiple polar groups (C-Cl, C-F, C=O) could lead to novel liquid crystalline phases.

Organic Electronics: Fluorinated aromatic compounds are used in materials for organic light-emitting diodes (OLEDs). numberanalytics.com The naphthalene moiety is a known chromophore, and the electronic properties tuned by the chloro- and pentafluorobenzoyl groups could lead to new materials for organic electronics.

Microporous Polymers: Rigid scaffolds like triptycene, which shares structural features with the naphthalene system, are used to create polymers of intrinsic microporosity (PIMs) for gas storage and separation. nih.govbohrium.comrsc.orgresearchgate.net The this compound unit could be used as a monomer to synthesize novel microporous network polymers. nih.govresearchgate.net

Multi-Scale Modeling and Simulation for Complex Chemical Systems

Computational modeling is an indispensable tool for understanding the behavior of complex molecules from the atomic to the macroscopic level. wikipedia.orgmanchester.ac.uk

Current Challenges:

Computational Cost: Accurately modeling systems with many electrons, such as those containing multiple aromatic rings and heavy atoms, requires significant computational resources, especially for quantum mechanical calculations. nih.govmdpi.com

Force Field Development: Accurate classical simulations (Molecular Dynamics) rely on well-parameterized force fields. For a novel structure like this compound, existing force fields may not be adequate, requiring new parameterization, which is a complex task.

Future Research Directions:

Quantum Mechanics (QM) for Reactivity: Density Functional Theory (DFT) can be used to investigate the electronic structure, reaction mechanisms, and spectral properties of the molecule, providing insights to rationalize its reactivity. scilit.com

Hybrid QM/MM Models: To study the molecule in a condensed phase (e.g., in a solvent or a polymer matrix), hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. nih.gov The reactive center of the molecule would be treated with high-level QM, while the surrounding environment is treated with more efficient classical mechanics.

Molecular Dynamics (MD) Simulations: Once a reliable force field is developed, MD simulations can predict macroscopic properties such as solubility, viscosity, and diffusion coefficients. It can also be used to simulate the self-assembly of these molecules into larger structures, such as liquid crystals or polymer networks. manchester.ac.uk

Coarse-Graining: For simulating very large systems over long timescales, such as the formation of a polymer material, coarse-grained models can be developed where groups of atoms are represented as single beads. manchester.ac.uk This allows for the study of phenomena like phase separation and morphological development in materials derived from the target scaffold.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

Since "this compound" is a novel compound, experimental data is unavailable. The following properties are estimated based on the known properties of its precursors, 1-chloro-2-naphthol and pentafluorobenzoate esters.

PropertyPredicted Value / DescriptionRationale / Source
Molecular Formula C₁₇H₆ClF₅O₂Derived from combining 1-chloro-2-naphthol (C₁₀H₇ClO) and a pentafluorobenzoyl group (C₇F₅O), with the loss of H. fluorine1.runih.gov
Molecular Weight 372.68 g/mol Calculated from the molecular formula. fluorine1.runih.gov
Appearance Likely a white to off-white crystalline solid.Based on the solid nature of 1-chloro-2-naphthol and many aromatic esters. nih.gov
Solubility Poorly soluble in water; soluble in organic solvents like benzene, chloroform, and ethyl acetate (B1210297).Naphthalene and fluorinated aromatics are hydrophobic. wikipedia.orgresearchgate.net
Reactivity The pentafluorophenyl ring is susceptible to nucleophilic aromatic substitution. The naphthalene ring is susceptible to electrophilic aromatic substitution.The pentafluorophenyl group is highly electron-deficient. nih.gov Naphthalene is more reactive than benzene in electrophilic substitutions. wikipedia.org
Thermal Stability Expected to have high thermal stability.Aromatic and fluorinated compounds often exhibit high thermal stability. numberanalytics.com

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-chloro-2-naphthyl pentafluorobenzoate, and how is purity validated?

Methodological Answer:
The synthesis typically involves coupling 1-chloro-2-naphthol with pentafluorobenzoyl chloride under nucleophilic acyl substitution conditions. A base (e.g., pyridine) is used to scavenge HCl, promoting esterification. Post-synthesis, purity is validated via:

  • HPLC/GC-MS : To confirm absence of unreacted precursors.
  • 19F NMR : Distinct signals for pentafluorobenzoate (δ -140 to -160 ppm) verify substitution .
  • Elemental Analysis : Matches calculated C/F/Cl ratios.
  • COA (Certificate of Analysis) : Includes batch-specific purity (>95%) and solvent residues .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Aromatic protons on the naphthyl group appear as multiplet signals (δ 7.5–8.5 ppm).
  • 19F NMR : Five distinct peaks for the pentafluorobenzoate group, with chemical shifts sensitive to electronic perturbations .
  • IR Spectroscopy : Ester carbonyl stretch (~1740 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).
  • X-ray Crystallography : Resolves steric effects of the bulky naphthyl group and confirms spatial arrangement .

Advanced: How does the pentafluorobenzoate group influence catalytic cycles in transition metal-mediated reactions?

Methodological Answer:
In palladium-catalyzed aza-Heck reactions, the pentafluorobenzoate acts as a leaving group due to its strong electron-withdrawing nature, stabilizing cationic intermediates during oxidative addition. Key observations:

  • Mechanistic Role : After Pd(0) insertion into the N–O bond, pentafluorobenzoate dissociates, forming a cationic Pd intermediate that undergoes migratory insertion .
  • Electronic Effects : 19F NMR confirms protodecarboxylation as a driving force for catalytic turnover .
  • Ligand Design : Compare with non-fluorinated benzoates to assess rate differences in β-hydride elimination steps .

Advanced: How can diffusion coefficients of this compound be experimentally determined, and why are they significant?

Methodological Answer:

  • Tracer Experiments : Use radiolabeled or fluorescent analogs in fracture-flow systems to measure diffusion rates in porous media .
  • Limiting Ionic Conductance : Compare with Na pentafluorobenzoate (D₀ ≈ 0.78 × 10⁻⁵ cm²/s in aqueous systems) to infer matrix diffusion effects .
  • Significance : Fluorinated tracers exhibit measurably slower diffusion than halides, aiding in modeling contaminant transport or catalytic accessibility .

Advanced: How should researchers resolve contradictions in reported electronic effects of pentafluorobenzoate ligands across studies?

Methodological Answer:
Contradictions may arise from differing co-ligands or solvent environments. Systematic approaches include:

  • Control Experiments : Compare ligand behavior in identical catalytic systems (e.g., Pd vs. Ni complexes).
  • Computational Modeling : DFT calculations to quantify electron-withdrawing effects on metal centers .
  • NMR Titrations : Monitor 19F chemical shifts under varying conditions to isolate electronic vs. steric contributions .
  • Meta-Analysis : Cross-reference studies using databases like PubChem to identify outliers or contextual factors .

Advanced: What strategies optimize the incorporation of this compound into organometallic complexes?

Methodological Answer:

  • Coordination Chemistry : React with Sb or Pd precursors in the presence of H₂O₂ to form stable adducts (e.g., [(aryl)₃Sb(OC(O)C₆F₅)₂]) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance ligand exchange kinetics.
  • Stoichiometric Control : Maintain a 2:1 ligand-to-metal ratio to prevent over-substitution .
  • X-ray Validation : Confirm bonding geometry (e.g., trigonal bipyramidal for Sb complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.